4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a dibromo-hydroxybenzylidene group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The dibromo and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metals.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial, antifungal, and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2-hydroxybenzylidene derivatives: These compounds share the dibromo-hydroxybenzylidene group but differ in other substituents.
1,2,4-Triazole derivatives: Compounds with the triazole ring but different substituents on the ring.
Uniqueness
4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is unique due to the combination of its dibromo-hydroxybenzylidene group, triazole ring, and methoxyphenyl group
Properties
CAS No. |
478257-38-4 |
---|---|
Molecular Formula |
C16H12Br2N4O2S |
Molecular Weight |
484.2 g/mol |
IUPAC Name |
4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Br2N4O2S/c1-24-13-5-3-2-4-11(13)15-20-21-16(25)22(15)19-8-9-6-10(17)7-12(18)14(9)23/h2-8,23H,1H3,(H,21,25)/b19-8+ |
InChI Key |
PNSJISORAYGCLF-UFWORHAWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.